Irinotecan-d10 Hydrochloride is a deuterated form of Irinotecan, a chemotherapeutic agent used primarily for the treatment of colorectal cancer. The incorporation of deuterium atoms into the Irinotecan molecule enhances its stability and allows for precise pharmacokinetic studies. This compound is classified under the category of topoisomerase inhibitors, which interfere with DNA replication and transcription processes.
Irinotecan-d10 Hydrochloride is synthesized from 7-ethyl-10-hydroxycamptothecin, which can be derived from natural sources or synthesized chemically. It falls under the broader classification of alkaloids and is specifically categorized as a topoisomerase I inhibitor. This classification is significant as it defines its mechanism of action and therapeutic applications in oncology.
The synthesis of Irinotecan-d10 Hydrochloride involves several key steps:
Industrial production often employs continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, to isolate Irinotecan-d10 Hydrochloride effectively.
Irinotecan-d10 Hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms:
The presence of deuterium in the structure allows for enhanced stability and facilitates its use as an internal standard in pharmacokinetic studies .
Irinotecan-d10 Hydrochloride undergoes several chemical reactions:
Common reagents include carboxylesterase for hydrolysis and various nucleophiles for substitution reactions, typically conducted at physiological pH.
The primary mechanism of action for Irinotecan-d10 Hydrochloride involves the inhibition of DNA topoisomerase I. By preventing the normal unwinding and rewinding of DNA strands during replication, this compound induces DNA damage that cannot be repaired, leading to apoptosis in cancer cells .
Pharmacokinetics studies indicate that Irinotecan-d10 Hydrochloride shares similar clearance profiles with its parent compound, primarily being excreted via biliary routes.
Irinotecan-d10 Hydrochloride exhibits several notable physical and chemical properties:
These properties make it a valuable compound for both therapeutic use and research purposes .
Irinotecan-d10 Hydrochloride is primarily utilized in pharmacokinetic studies as an internal standard due to its stable isotopic labeling. It aids in understanding the metabolism and efficacy of Irinotecan in clinical settings. Additionally, it is employed in research focused on improving drug formulations, such as liposomal encapsulations that enhance bioavailability and reduce toxicity .
The introduction of deuterium atoms into the irinotecan molecule creates subtle but significant alterations in its bond dissociation energies due to the isotope's greater atomic mass compared to protium. This phenomenon, known as the kinetic isotope effect (KIE), manifests as a reduction in the reaction rates of metabolic transformations involving cleavage of carbon-deuterium (C-D) bonds. While the magnitude of this effect varies depending on the specific metabolic pathway and position of deuteration, Irinotecan-d10 HCl exhibits measurable changes in its susceptibility to enzymatic degradation, particularly for transformations involving cytochrome P450-mediated processes and esterase hydrolysis. Research demonstrates that the most pronounced KIE occurs at metabolic soft spots where C-H bond breaking constitutes the rate-limiting step, potentially extending the half-life (t½) of specific metabolic pathways [7] [8].
Table 1: Metabolic Parameters Influenced by Deuteration in Irinotecan-d10 HCl
Metabolic Parameter | Non-deuterated Irinotecan | Irinotecan-d10 HCl | Observed Change |
---|---|---|---|
Primary Metabolic Pathways | CYP3A4 oxidation, CES1/2 hydrolysis | Identical pathways | No pathway alteration |
Carboxylesterase-mediated Hydrolysis Rate | High | Reduced | Decreased by 15-30% |
SN-38 Formation Efficiency | Standard | Slightly diminished | Variable KIE (1.1-1.3) |
Plasma Stability | Moderate | Enhanced | Increased t½ by ~20% |
UGT1A1 Glucuronidation (SN-38G formation) | Unaffected | Unaffected | Negligible KIE |
The metabolic stability conferred by deuteration provides critical insights into irinotecan's intrinsic biotransformation mechanisms without altering its interaction with pharmacological targets. When incubated in human liver microsomes or hepatocyte suspensions, Irinotecan-d10 HCl demonstrates altered metabolic flux compared to its non-deuterated counterpart, particularly in the conversion to its active metabolite SN-38. This controlled modulation enables researchers to identify rate-limiting steps in irinotecan's metabolic pathway and assess potential drug-drug interactions that might impact these pathways in clinical settings. Furthermore, deuterated analogs allow for precise quantification of first-pass metabolism contributions when comparing oral versus intravenous administration routes, as the isotopic signature permits simultaneous administration and discrimination of both forms in crossover studies [5] [8].
Beyond fundamental metabolic studies, the stability enhancements observed with Irinotecan-d10 HCl have practical implications for bioanalytical method development. The reduced degradation during sample preparation and storage minimizes pre-analytical variability, thereby improving the accuracy of pharmacokinetic parameter estimation. This stability is particularly valuable for longitudinal studies requiring extended sample processing timelines or when analyzing samples from multi-center clinical trials with variable sample handling protocols. The combined effect of metabolic modulation and analytical stability establishes Irinotecan-d10 HCl as an indispensable reference material for characterizing the disposition kinetics of irinotecan and its metabolites across diverse physiological conditions and patient populations [4] [5].
The core utility of Irinotecan-d10 HCl in modern bioanalysis lies in its application as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. This deuterated analog exhibits nearly identical chromatographic behavior to non-deuterated irinotecan, co-eluting within narrow retention time windows while maintaining distinct mass separation due to its +10 Dalton mass shift. This dual property of chemical co-elution with mass resolution addresses the principal challenge of matrix effects in quantitative bioanalysis, where co-extracted compounds can suppress or enhance ionization of the target analyte. By experiencing virtually identical matrix effects as the analyte, Irinotecan-d10 HCl enables precise signal correction throughout the analytical run, significantly improving accuracy and precision compared to structural analogs or stable isotope labels with fewer deuterium atoms [4] [5] [8].
The implementation of Irinotecan-d10 HCl as an internal standard follows rigorous validation protocols that demonstrate its analytical equivalence to the native compound. Critical validation parameters include assessment of extraction efficiency (demonstrating similar recovery rates), ionization response factors (establishing comparable MS sensitivity), and chromatographic fidelity (confirming retention time alignment). Research indicates that the ten-deuterium configuration provides optimal mass separation from both irinotecan (m/z 587.2 → 167.0) and its major metabolites, avoiding potential isobaric interference that might occur with partially deuterated analogs. When applied to the quantification of irinotecan in human plasma, methods incorporating Irinotecan-d10 HCl consistently achieve lower limits of quantification (LLOQ) below 1 ng/mL with precision (RSD) ≤ 5% and accuracy (RE) within ±8%, meeting stringent bioanalytical validation criteria [5] [8].
Table 2: Analytical Performance Metrics Using Irinotecan-d10 HCl as Internal Standard
Analytical Parameter | Performance Without Isotopic IS | Performance With Irinotecan-d10 HCl IS | Improvement Factor |
---|---|---|---|
Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 0.5 ng/mL | 5-fold |
Intra-day Precision (% RSD) | 8-12% | 2-5% | 2.5-4 fold improvement |
Inter-day Precision (% RSD) | 10-15% | 4-7% | 2-2.5 fold improvement |
Matrix Effect Variation | 25-35% CV | 3-8% CV | 4-8 fold reduction |
Recovery Consistency | 65-85% range | 85-95% range | 50% reduction in variability |
Carry-over Assessment | Significant at high concentrations | Negligible | Critical improvement |
Advanced applications of Irinotecan-d10 HCl extend to multiplexed assay panels that simultaneously quantify irinotecan alongside its metabolites and co-administered chemotherapeutic agents. The high mass specificity of modern triple quadrupole mass spectrometers allows channel-specific detection of SN-38 (m/z 393.1 → 349.1), SN-38 glucuronide (m/z 569.1 → 393.1), and co-medications such as 5-fluorouracil or leucovorin, each with their respective deuterated internal standards. This multiplexing capability is particularly valuable for combinatorial chemotherapy monitoring, where drug-drug interactions may significantly alter pharmacokinetic profiles. Furthermore, Irinotecan-d10 HCl enhances the reliability of microdosing studies by enabling ultra-sensitive detection at sub-therapeutic concentrations, thereby facilitating early human pharmacokinetic assessment with minimal safety concerns [5] [8].
Recent technological advances have leveraged Irinotecan-d10 HCl in three-dimensional analytical platforms incorporating UPLC separation, high-resolution mass spectrometry, and automated sample preparation. These systems achieve analytical run times under 5 minutes while maintaining baseline separation of structurally similar metabolites that might otherwise interfere with quantification. The implementation of atmospheric pressure chemical ionization (APCI) sources further enhances method robustness by reducing ion suppression effects compared to electrospray ionization, particularly in lipid-rich matrices. Through these technological synergies, Irinotecan-d10 HCl continues to enable increasingly sophisticated bioanalytical methods that support precision oncology initiatives and personalized dosing strategies based on pharmacokinetic phenotyping [8].
The comprehensive characterization of irinotecan's metabolite profile represents a significant analytical challenge due to the diverse chemical properties and wide concentration ranges of its biotransformation products. Isotopic dilution analysis employing Irinotecan-d10 HCl provides a sophisticated solution for accurate quantification of the pharmacologically active metabolite SN-38 and its inactive glucuronidated form (SN-38G). This methodology leverages the principle of isotope equilibrium, where known quantities of deuterated internal standard are added to biological samples prior to extraction, compensating for variable recovery and matrix effects throughout sample processing. The application of Irinotecan-d10 HCl specifically enhances SN-38 quantification because the deuterated parent compound undergoes identical enzymatic transformations during in vitro incubation studies, serving as a surrogate source of deuterated metabolites that can be distinguished from endogenous metabolites by mass spectrometry [5] [8].
The metabolic conversion pathway from irinotecan to SN-38 involves carboxylesterase-mediated hydrolysis, producing a metabolite with approximately 100-1000 times greater cytotoxic activity against topoisomerase I. Subsequent UGT1A1-mediated glucuronidation generates SN-38G, which exhibits significantly reduced cytotoxicity and enhanced renal excretion. Quantifying these metabolites presents substantial challenges due to their low plasma concentrations (typically 1-3% of parent drug levels), chemical instability, and susceptibility to enzymatic degradation during sample handling. By using Irinotecan-d10 HCl as the precursor for deuterated metabolites in isotopic dilution methods, researchers achieve synchronized extraction and matched stability profiles across all analytes, significantly improving the accuracy of metabolite quantification. Validated methods employing this approach demonstrate SN-38 quantification limits of 0.1 ng/mL in human plasma, with linear dynamic ranges spanning three orders of magnitude to accommodate the highly variable metabolite ratios observed across patient populations [5] [8].
The application of isotopic dilution extends beyond basic quantification to compartmental pharmacokinetic modeling of irinotecan and its metabolites. By simultaneously monitoring the deuterated and non-deuterated forms following controlled administration, researchers can construct sophisticated physiologically-based pharmacokinetic (PBPK) models that delineate metabolic clearance pathways, inter-tissue distribution, and enterohepatic recirculation contributions. These models reveal that SN-38 undergoes significant biliary excretion and intestinal reabsorption, a process that contributes substantially to the delayed diarrhea characteristic of irinotecan therapy. Furthermore, isotopic tracer studies using Irinotecan-d10 HCl have elucidated the pharmacogenetic influence of UGT1A1 polymorphisms on SN-38 glucuronidation efficiency, providing a mechanistic basis for the variable toxicity profiles observed in patients with different UGT1A1*28 allele status [5] [8].
Recent methodological innovations incorporate Irinotecan-d10 HCl in solid-phase extraction (SPE) workflows specifically optimized for concurrent recovery of hydrophilic parent drug and lipophilic metabolites. These procedures utilize mixed-mode sorbents with both ion-exchange and hydrophobic retention mechanisms, achieving recovery rates exceeding 85% for all analytes despite their divergent physicochemical properties. The integration of Irinotecan-d10 HCl into these workflows provides compensation for variable recovery between sample batches, particularly important for large-scale clinical pharmacokinetic studies processing hundreds of samples over extended periods. This methodological robustness has proven essential for investigating dose-exposure relationships in special populations, including patients with hepatic impairment or those receiving enzyme-inducing concomitant medications, where metabolite profiles may deviate substantially from typical patterns [8].
Table 3: Analyte-Specific Parameters in Isotopic Dilution Analysis Using Irinotecan-d10 HCl
Analyte | Retention Time (min) | Quantification Transition (m/z) | Typical Plasma Concentration Range | Internal Standard Association |
---|---|---|---|---|
Irinotecan (CPT-11) | 2.85 | 587.2 → 167.0 | 50-3000 ng/mL | Direct: Irinotecan-d10 HCl |
SN-38 (Active Metabolite) | 3.12 | 393.1 → 349.1 | 0.5-150 ng/mL | Indirect via precursor equilibrium |
SN-38G (Glucuronide Metabolite) | 2.28 | 569.1 → 393.1 | 5-500 ng/mL | Indirect via precursor equilibrium |
APC (Oxidative Metabolite) | 3.05 | 533.2 → 361.1 | 1-100 ng/mL | Indirect via precursor equilibrium |
NPC (Oxidative Metabolite) | 3.20 | 533.2 → 287.1 | 1-100 ng/mL | Indirect via precursor equilibrium |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4